Scandenolide

概要

説明

準備方法

化学反応の分析

反応の種類: スカンデノライドは、次のようなさまざまな化学反応を起こします。

酸化: スカンデノライドは、酸化されてさまざまな誘導体に変換できます。

還元: 還元反応は、ラクトン環構造を修飾できます。

置換: 置換反応は、ラクトン環上のさまざまな位置で起こります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: 条件は導入される置換基によって異なりますが、多くの場合、触媒と特定の溶媒の使用が含まれます。

主な生成物: これらの反応から生成される主な生成物には、スカンデノライドのさまざまな酸化、還元、および置換誘導体が含まれ、それぞれが独自の生物活性を示します .

4. 科学研究への応用

スカンデノライドは、幅広い科学研究への応用があります。

化学: セスキテルペンラクトンとその反応性を研究するためのモデル化合物として使用されます。

生物学: 白血球におけるロイコトリエンおよび血小板活性化因子の合成に対する影響が調査されています.

医学: 抗炎症作用と鎮痛作用の潜在的な可能性が探求されています.

産業: 新規医薬品や農薬開発における潜在的な応用.

科学的研究の応用

Chemical Properties and Structure

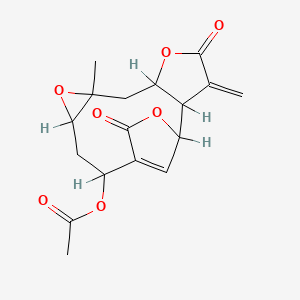

Scandenolide has the molecular formula and a molecular weight of approximately 248.35 g/mol. Its unique structure includes a lactone ring, which is crucial for its biological interactions. The compound's single-crystal X-ray structure has been documented, revealing insights into its stereochemistry and reactivity .

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various microbial strains. A study assessed the effectiveness of this compound against Trypanosoma cruzi, the causative agent of Chagas disease. However, it was found to be inactive against this pathogen, suggesting that the presence of an acetoxy group at C-3 may hinder its activity .

| Microbial Strain | IC50 (μg/mL) | Activity |

|---|---|---|

| Trypanosoma cruzi (epimastigotes) | Not active | No significant inhibition |

| Leishmania braziliensis (promastigotes) | Not tested | Potential for further research |

Anti-inflammatory Properties

This compound has been reported to inhibit pro-inflammatory cytokines, indicating potential therapeutic applications in treating inflammatory diseases. Its mechanism involves modulation of redox signaling pathways, including activation of the Nrf2 pathway and inhibition of the NF-κB pathway .

Natural Pesticides

Due to its bioactive properties, this compound is being explored for use in developing natural pesticides. Its effectiveness against certain pests makes it a candidate for organic farming practices that seek to minimize chemical pesticide use .

Influence on Soil Microbial Diversity

Studies have shown that this compound can positively influence soil microbial communities, enhancing diversity and activity. This is crucial for maintaining ecosystem health and promoting sustainable agricultural practices .

Case Studies

- Antimicrobial Efficacy Study : A comprehensive assessment was conducted on various sesquiterpene lactones, including this compound. The study highlighted this compound's lack of activity against Trypanosoma cruzi, while other compounds like deoxymikanolide showed significant efficacy with IC50 values as low as 0.08 μg/mL .

- Inflammatory Response Modulation : In vitro experiments demonstrated that this compound could reduce levels of inflammatory markers in macrophages, suggesting its potential role in therapeutic applications for inflammatory diseases .

作用機序

スカンデノライドは、白血球におけるロイコトリエンおよび血小板活性化因子の合成を阻害することにより、その効果を発揮します . この阻害は、これらの分子の生合成経路に関与する特定の酵素との相互作用によって起こり、炎症と血小板凝集の減少につながります .

類似の化合物:

- ミカロライド

- デオキシミカロライド

- ジヒドロミカロライド

比較: スカンデノライドは、ロイコトリエンおよび血小板活性化因子の合成に対する特定の阻害効果により、これらのセスキテルペンラクトンの中でユニークです . ミカロライドとデオキシミカロライドも生物活性を示しますが、スカンデノライドの独特の分子構造が、その独自の作用機序と潜在的な治療用途に貢献しています .

類似化合物との比較

- Mikanolide

- Deoxymikanolide

- Dihydromikanolide

Comparison: Scandenolide is unique among these sesquiterpene lactones due to its specific inhibitory effects on leukotriene and platelet-activating factor synthesis . While mikanolide and deoxymikanolide also exhibit biological activities, this compound’s distinct molecular structure contributes to its unique mechanism of action and potential therapeutic applications .

生物活性

Scandenolide, a sesquiterpene lactone isolated from various species of the Mikania genus, has garnered attention for its diverse biological activities. This article delves into the pharmacological properties of this compound, including its anti-inflammatory, antimicrobial, and cytotoxic effects, supported by data tables and case studies.

Chemical Structure and Isolation

This compound is characterized by its unique sesquiterpene lactone structure, which is common among compounds derived from the Mikania genus. It is often isolated through chromatographic techniques from plant extracts, particularly from Mikania micrantha and Mikania scandens.

1. Anti-inflammatory Activity

This compound has been investigated for its anti-inflammatory properties. Studies demonstrate that hydroalcoholic extracts containing this compound exhibit significant inhibition of protein denaturation, a key indicator of anti-inflammatory potential.

- Case Study : In a study assessing the anti-inflammatory effects of Mikania scandens, the hydroethanolic extract showed a 50% inhibition rate at a dosage of 1000 mg/kg in carrageenan-induced inflammation models, suggesting that this compound contributes to this effect .

2. Antimicrobial Activity

This compound has shown varying degrees of antimicrobial activity against several pathogens. However, it is essential to note that while other compounds like mikanolide and deoxymikanolide exhibit potent activity against Trypanosoma cruzi, this compound itself did not demonstrate significant antiprotozoal activity.

- Data Table: Antimicrobial Activity of Sesquiterpene Lactones

| Compound | Pathogen | IC50 (μg/mL) | Activity |

|---|---|---|---|

| Mikanolide | Trypanosoma cruzi | 0.7 | Active |

| Deoxymikanolide | Trypanosoma cruzi | 0.08 | Active |

| This compound | Trypanosoma cruzi | Not Active | Not Active |

This table illustrates the comparative efficacy of various sesquiterpene lactones where this compound's lack of activity is notable .

3. Cytotoxic Effects

In vitro studies have assessed the cytotoxicity of this compound towards human cell lines. While it was part of a broader investigation into the cytotoxic properties of Mikania extracts, specific data on this compound alone remains limited.

- Findings : The cytotoxicity of this compound was evaluated alongside other compounds, with deoxymikanolide showing higher selectivity indices for trypomastigotes compared to this compound .

Summary of Findings

The biological activity of this compound highlights its potential as a therapeutic agent, particularly in anti-inflammatory applications. However, its limited efficacy against certain protozoal infections suggests that further research is needed to fully understand its pharmacological profile.

特性

IUPAC Name |

(8-methyl-3-methylidene-4,14-dioxo-5,9,15-trioxatetracyclo[11.2.1.02,6.08,10]hexadec-13(16)-en-12-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O7/c1-7-14-11-4-9(16(20)22-11)10(21-8(2)18)5-13-17(3,24-13)6-12(14)23-15(7)19/h4,10-14H,1,5-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLIMCFUYVZKJTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2C(O2)(CC3C(C4C=C1C(=O)O4)C(=C)C(=O)O3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50946540 | |

| Record name | 10a-Methyl-3-methylidene-2,6-dioxodecahydro-6H-4,7-(metheno)furo[3,2-c]oxireno[f]oxacycloundecin-8-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50946540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23758-16-9 | |

| Record name | Scandenolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023758169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Scandenolide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145911 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 10a-Methyl-3-methylidene-2,6-dioxodecahydro-6H-4,7-(metheno)furo[3,2-c]oxireno[f]oxacycloundecin-8-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50946540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。